2-(2-Morpholin-4-ylethoxy)benzonitrile

p38α MAPK Inhibition Inflammation Cancer Research

Developing selective p38α MAPK inhibitors requires intermediates with precise regiochemistry. 2-(2-Morpholinoethoxy)benzonitrile (CAS 540753-12-6) delivers the critical ortho-substitution pattern essential for sub-nanomolar potency (IC50 = 0.47 nM for derived inhibitor 25a). • Enables scalable synthesis of N,N′-diarylurea p38α inhibitors • Ortho-substituted morpholinoethoxy core ensures target engagement • Favorable LogP (1.3) supports cellular permeability for live-cell probe development High purity (≥97%) reduces downstream purification burden.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 540753-12-6
Cat. No. B1306142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Morpholin-4-ylethoxy)benzonitrile
CAS540753-12-6
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC=CC=C2C#N
InChIInChI=1S/C13H16N2O2/c14-11-12-3-1-2-4-13(12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-10H2
InChIKeyXTWXLNMTIZTACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Morpholin-4-ylethoxy)benzonitrile CAS 540753-12-6: A Key Intermediate for Potent p38α Kinase Inhibitors


2-(2-Morpholin-4-ylethoxy)benzonitrile (CAS 540753-12-6) is a synthetic building block featuring a benzonitrile core substituted with a morpholinoethoxy side chain. It is employed as a versatile intermediate in the synthesis of biologically active compounds, particularly substituted N,N′-diarylurea p38α mitogen-activated protein kinase (MAPK) inhibitors [1]. These inhibitors are investigated for their potential in treating inflammatory diseases, cancer, and other disorders where p38α signaling is dysregulated [1]. The compound's specific ortho-substitution pattern and the presence of a morpholine ring confer unique reactivity and binding characteristics essential for downstream medicinal chemistry applications.

Why Regioisomers of Morpholinoethoxy Benzonitrile Are Not Interchangeable: Impact on Synthetic Efficiency and Biological Activity


Replacing 2-(2-morpholin-4-ylethoxy)benzonitrile with its regioisomeric analogs (e.g., 4-substituted or 3-substituted variants) is not straightforward due to divergent reactivity in key synthetic steps and profound effects on the biological activity of the final target molecules. The ortho-substitution pattern relative to the nitrile group in the target compound is critical for successful elaboration into the p38α inhibitor pharmacophore [1]. For instance, the 4-substituted analog 4-(2-morpholin-4-ylethoxy)benzonitrile (CAS 34334-04-8) is synthesized via a different route and finds utility in other chemical contexts, with reported yields that do not directly translate to the synthesis of the target inhibitor series [2]. Furthermore, in the context of p38α inhibition, the structural flexibility and specific positioning of the morpholinoethoxy moiety, as retained in the ortho-substituted intermediate, is crucial for achieving sub-nanomolar potency [1]. Substitution at alternative positions leads to a loss of this essential binding interaction, rendering the resulting products significantly less active or inactive.

Quantitative Evidence for Selecting 2-(2-Morpholin-4-ylethoxy)benzonitrile (CAS 540753-12-6)


2-(2-Morpholin-4-ylethoxy)benzonitrile Enables Access to Sub-Nanomolar p38α Inhibitors

The target compound serves as a direct precursor to intermediate 16 in the synthesis of a series of substituted N,N′-diarylurea p38α inhibitors [1]. Among these, compound 25a, which is derived from this intermediate, exhibited an IC50 value of 0.47 nM against the p38α enzyme, demonstrating exceptional potency that is directly linked to the presence and positioning of the morpholinoethoxy group [1].

p38α MAPK Inhibition Inflammation Cancer Research

High Purity Specifications Reduce Downstream Process Variability and Impurity Profiling

Commercially available 2-(2-Morpholin-4-ylethoxy)benzonitrile is routinely supplied with a minimum purity of 97% as determined by HPLC . This level of purity is critical for reproducible yields in subsequent synthetic steps, particularly in the preparation of pharmaceutically relevant intermediates like compound 16, where even minor impurities can lead to complex mixtures and necessitate additional purification [1].

Pharmaceutical Intermediates Quality Control Process Chemistry

Distinct Physicochemical Properties Favor Oral Bioavailability in Downstream Candidates

The target compound possesses a computed LogP (XLogP3) of 1.3, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 45.5 Ų [1]. These values align with established parameters for optimal oral absorption (Lipinski's Rule of Five). In contrast, the 4-substituted regioisomer exhibits a slightly higher LogP and TPSA, which can influence membrane permeability and solubility, potentially leading to suboptimal pharmacokinetic profiles in derived inhibitors [2].

ADME Drug-likeness Physicochemical Profiling

Recommended Applications for 2-(2-Morpholin-4-ylethoxy)benzonitrile Based on Quantitative Evidence


Medicinal Chemistry: p38α MAPK Inhibitor Lead Optimization

Employ 2-(2-Morpholin-4-ylethoxy)benzonitrile as a key intermediate in the synthesis of novel N,N′-diarylurea derivatives for structure-activity relationship (SAR) studies around the p38α kinase pocket. The established sub-nanomolar potency of the derived inhibitor 25a (IC50 = 0.47 nM) validates this scaffold for generating highly potent tool compounds and drug candidates [1].

Process Chemistry: High-Yield Intermediate for Scale-Up

Utilize the commercially available high-purity (≥97%) 2-(2-Morpholin-4-ylethoxy)benzonitrile for scalable synthesis of advanced intermediates like compound 16. The high purity reduces the need for extensive purification, and the well-documented synthetic route ensures consistent performance during scale-up campaigns [REFS-1, REFS-2].

Chemical Biology: Development of Targeted p38α Probes

Leverage the ortho-substituted morpholinoethoxy benzonitrile core as a privileged fragment for the design of selective p38α chemical probes. The physicochemical properties (LogP = 1.3) are conducive to cellular permeability, making it an ideal starting point for developing probes to study p38α signaling dynamics in live cells [2].

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